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DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Cat. No.: B1353553
CAS No.: 66498-59-7
M. Wt: 257.06 g/mol
InChI Key: YTQMZWCJYREOLX-FNORWQNLSA-N
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Description

Overview of Organophosphorus Compounds in Modern Organic Synthesis and Materials Science

Organophosphorus chemistry, the study of organic compounds containing carbon-phosphorus bonds, has become an indispensable field in both modern organic synthesis and materials science. wikipedia.orgbdu.ac.in These compounds, characterized by the diverse oxidation states and coordination numbers of phosphorus, exhibit a wide range of chemical reactivity and physical properties. wikipedia.org In organic synthesis, organophosphorus reagents are fundamental tools for constructing complex molecules. For instance, phosphonates are widely used as improved Wittig reagents in Horner-Wadsworth-Emmons reactions to create alkenes, while phosphines are crucial as ligands in metal-catalyzed cross-coupling reactions. nih.govfrontiersin.org The formation of the phosphorus-carbon (P-C) bond is a key area of research, offering pathways to biologically active molecules and novel chemical structures. taylorandfrancis.com

In the realm of materials science, organophosphorus compounds have found extensive applications due to their unique properties. They are recognized as environmentally benign and effective flame retardants, often functioning by creating a charring layer on a polymer's surface that inhibits combustion. wikipedia.orgnih.gov Their utility also extends to being plasticizers, performance additives to engine oils, and metal extractants. frontiersin.orgwikipedia.org The versatility of these compounds stems from the ability to tune their properties by modifying the organic substituents attached to the phosphorus atom, making them integral to the development of advanced materials. wikipedia.orgnih.gov

Classification and Structural Features of Vinylic Phosphonates

Within the broad class of organophosphorus compounds, phosphonates are derivatives of phosphonic acid with the general formula RP(=O)(OR')₂. bdu.ac.inwikipedia.org Vinylic phosphonates are a specific subclass where the group attached directly to the phosphorus atom contains a carbon-carbon double bond (a vinyl group). These compounds, such as vinyl phosphonic acid and dialkyl vinyl phosphonates, are key monomers in polymerization processes. researchgate.net

The structural features of vinylic phosphonates are defined by the tetrahedral phosphorus center double-bonded to one oxygen atom, single-bonded to two alkoxy (or similar) groups, and single-bonded to a vinylic carbon. The presence of the C=C double bond in conjugation with the phosphonate (B1237965) group influences the electronic properties and reactivity of the molecule. This structure allows vinylic phosphonates to participate in various chemical transformations, including polymerization and addition reactions at the double bond, as well as reactions characteristic of the phosphonate moiety itself. researchgate.netmdpi.com

Historical Context and Evolution of Research on Unsaturated Phosphonates

The study of phosphonates began with their discovery as natural products over 60 years ago, initially viewed as biochemical curiosities. researchgate.netnih.gov Ciliatine (2-aminoethylphosphonic acid) was one of the first such compounds identified. researchgate.net This discovery spurred intensive research into the distribution and role of the stable carbon-phosphorus bond in nature. nih.govresearchgate.net For many years, research was primarily driven by bioassay-guided fractionation, which led to the isolation of several phosphonate natural products with antibiotic properties. nih.gov

The evolution of synthetic organic chemistry provided the tools to create a vast array of phosphonate structures not found in nature, including unsaturated phosphonates. The development of seminal reactions like the Michaelis-Arbuzov reaction provided a foundational method for forming the P-C bond, enabling the synthesis of various phosphonates. wikipedia.org Subsequent advancements, such as the Horner-Wadsworth-Emmons reaction, highlighted the synthetic utility of phosphonates and drove further research into creating functionalized variants, including those with unsaturation. wikipedia.org More recent research has focused on developing new catalytic methods for their synthesis and exploring their application in creating complex molecules and polymers. mdpi.comorganic-chemistry.org This progression from discovery in nature to targeted synthetic design marks the evolution of research on phosphonates, including the unsaturated class.

Research Aims and Scope Focusing on DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

The specific compound, this compound, represents a highly functionalized and synthetically valuable unsaturated phosphonate. Research concerning this molecule is primarily focused on its application as a versatile building block in organic synthesis. Its structure contains several key reactive sites: a phosphonate group, a trans-configured (E) carbon-carbon double bond, and a bromine atom on the allylic carbon. vulcanchem.com

The primary academic significance of this compound lies in its role as a precursor for the synthesis of other complex molecules. vulcanchem.com The bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. vulcanchem.com Simultaneously, the phosphonate group can participate in transformations such as the Horner-Wadsworth-Emmons olefination. vulcanchem.com A key application highlighted in the literature is its use in preparing γ-amino-α,β-unsaturated phosphonates through substitution-elimination sequences with primary amines. vulcanchem.com Therefore, the research scope for this compound is centered on exploring its reactivity and harnessing it to construct novel organophosphorus compounds, particularly those with potential biological relevance.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 66498-59-7 oakwoodchemical.comcymitquimica.com
Molecular Formula C₇H₁₄BrO₃P oakwoodchemical.com
Molecular Weight 257.07 g/mol oakwoodchemical.com
MDL Number MFCD00800262 oakwoodchemical.com

| InChI Key | YTQMZWCJYREOLX-FNORWQNLSA-N cymitquimica.com |

Table 2: Key Reactions and Utility of this compound

Reaction Type Reagent/Conditions Product Type Significance
Nucleophilic Substitution Primary Amines γ-amino-α,β-unsaturated phosphonates Synthesis of biologically relevant phosphonate derivatives. vulcanchem.com
Nucleophilic Substitution Thiols, Alkoxides Thio or alkoxy derivatives Introduction of diverse functional groups.
Horner-Wadsworth-Emmons Carbonyl Compounds Substituted Alkenes C-C bond formation and olefination. vulcanchem.com

| Addition Reactions | Electrophiles, Radicals | Halogenated/Hydrogenated derivatives | Modification of the propenyl backbone. |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-aminoethylphosphonic acid (Ciliatine)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14BrO3P B1353553 DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE CAS No. 66498-59-7

Properties

IUPAC Name

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQMZWCJYREOLX-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=CCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C=C/CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420646
Record name Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66498-59-7
Record name Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of Diethyl 3 Bromoprop 1 E Enyl Phosphonate

Nucleophilic Substitution Reactions at the Allylic Bromide Position

The presence of a bromine atom at the allylic position makes the compound an excellent substrate for nucleophilic substitution (S_N) reactions. The phosphonate (B1237965) group influences the reactivity, and the allylic system allows for both direct (S_N2) and allylic rearrangement (S_N2') pathways, depending on the nature of the nucleophile and the reaction conditions.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE readily reacts with various nitrogen-based nucleophiles. These reactions are fundamental for the synthesis of nitrogen-containing phosphonate derivatives.

With primary amines, the compound is a key precursor for synthesizing γ-amino-α,β-unsaturated phosphonates. The reaction typically proceeds via a substitution-elimination sequence. The substitution of the allylic bromide by the amine is a crucial step in forming these valuable synthetic intermediates.

The reaction with sodium azide (B81097) provides a straightforward route to the corresponding allylic azide, DIETHYL(3-AZIDOPROP-1-(E)-ENYL)PHOSPHONATE. This transformation is typically carried out in a polar solvent. While specific conditions for this exact substrate are not detailed in the searched literature, analogous reactions involving the displacement of a leaving group by sodium azide often utilize solvents like methanol (B129727) or dimethylformamide (DMF) at elevated temperatures to ensure complete reaction. nih.gov

Table 1: Representative Nucleophilic Substitution with a Nitrogen Nucleophile
NucleophileProductTypical Conditions
Sodium Azide (NaN3)DIETHYL(3-AZIDOPROP-1-(E)-ENYL)PHOSPHONATEPolar solvent (e.g., Methanol, DMF), elevated temperature (e.g., 60°C). nih.gov

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen nucleophiles, such as alkoxides, can displace the allylic bromide to form the corresponding ethers. However, sulfur-containing nucleophiles, particularly thiolates, are generally more potent nucleophiles than their oxygen counterparts due to their greater polarizability and lower solvation. Thiolate anions readily react with allylic halides in S_N2 reactions to form allylic sulfides. This high nucleophilicity makes them effective for forming carbon-sulfur bonds under mild conditions.

Table 2: Representative Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles
NucleophileProduct ClassTypical Conditions
Sodium Ethoxide (NaOEt)Allylic EtherEthanol (solvent), Room Temperature
Sodium Thiophenolate (NaSPh)Allylic SulfidePolar aprotic solvent (e.g., DMF, THF)

Reactions with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon-based nucleophiles. Stabilized carbanions, such as the enolate derived from diethyl malonate, are effective for this purpose. In a typical procedure known as the malonic ester synthesis, a base like sodium ethoxide is used to deprotonate diethyl malonate, generating a soft, nucleophilic enolate. pearson.comlibretexts.org This enolate can then displace the bromide in an S_N2 reaction to yield an alkylated malonic ester derivative. pearson.comlibretexts.org This method is a powerful tool for extending the carbon chain and introducing further functionality.

Table 3: Representative Nucleophilic Substitution with a Carbon Nucleophile
NucleophileProduct ClassTypical Conditions
Diethyl Malonate / Sodium EthoxideAlkylated Malonic EsterEthanol (solvent), Reflux. pearson.comlibretexts.org

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing nature of the adjacent phosphonate group. This electronic characteristic significantly influences its reactivity in addition reactions.

Hydrophosphinylation Reactions

Hydrophosphinylation refers to the addition of a P-H bond (from a secondary phosphine (B1218219) oxide or H-phosphinate) across a carbon-carbon double or triple bond. This reaction is a common and atom-economical method for forming carbon-phosphorus bonds and is typically used to synthesize vinylphosphonates from alkynes. An addition of a P-H bond to the already formed, electron-deficient double bond of this compound is not a commonly reported transformation in the surveyed literature.

Halogenation and Hydrohalogenation

The electrophilic addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr, HCl) is a characteristic reaction of alkenes. However, for electron-deficient alkenes like vinylphosphonates, the reactivity of the double bond towards electrophiles is significantly reduced. researchgate.net

Halogenation: The addition of a halogen like bromine (Br₂) would proceed through a cyclic bromonium ion intermediate, followed by attack of the bromide ion. Due to the deactivating effect of the phosphonate group, this reaction is expected to be slower than with a simple alkene. researchgate.net

Asymmetric Dihydroxylation of 1(E)-Alkenylphosphonatesrsc.org

The carbon-carbon double bond in 1(E)-alkenylphosphonates, such as this compound, is susceptible to oxidation. A key transformation is the Sharpless Asymmetric Dihydroxylation, which introduces chirality by converting the alkene into a vicinal diol with high enantioselectivity. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org

The reaction proceeds through a [3+2]-cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, across the alkene double bond. wikipedia.org Subsequent hydrolysis of the resulting osmate ester yields the chiral diol and regenerates the catalyst. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. These mixes contain the osmium catalyst, the co-oxidant (potassium ferricyanide), a base, and one of two pseudoenantiomeric ligands: (DHQ)₂PHAL in AD-mix-α and (DHQD)₂PHAL in AD-mix-β. wikipedia.orgorganic-chemistry.org The choice of the AD-mix dictates which face of the alkene is hydroxylated, allowing for predictable control over the stereochemical outcome. wikipedia.org The electron-withdrawing nature of the phosphonate group influences the reactivity of the alkene, yet the transformation remains highly effective for this class of compounds. researchgate.net

Table 1: Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation
ReagentChiral LigandFace of Alkene AttackedExpected Diol Stereochemistry
AD-mix-α(DHQ)₂PHALα-face (bottom)(1R, 2S)
AD-mix-β(DHQD)₂PHALβ-face (top)(1S, 2R)

Elimination Reactions to Form Dienylphosphonates

This compound is a suitable precursor for the synthesis of dienylphosphonates through elimination reactions. The removal of hydrogen bromide (HBr) from the molecule introduces a second double bond, creating a conjugated system. This transformation is typically achieved by treatment with a strong, non-nucleophilic base to avoid competing substitution reactions at the allylic carbon.

The regiochemical outcome of the elimination can, in principle, lead to either a conjugated 1,3-dienylphosphonate or an allenic (1,2-dienyl) phosphonate. The formation of the thermodynamically more stable conjugated diene is generally favored. The reaction involves the abstraction of a proton from the carbon adjacent to the vinyl group, followed by the expulsion of the bromide ion.

Table 2: Conditions for Elimination to Dienylphosphonates
BaseSolventTypical TemperatureMajor Product
1,8-Diazabicycloundec-7-ene (DBU)Tetrahydrofuran (B95107) (THF)Room Temp. to RefluxDiethyl (propa-1,3-dien-1-yl)phosphonate
Potassium tert-butoxide (t-BuOK)tert-ButanolRoom Temp. to RefluxDiethyl (propa-1,3-dien-1-yl)phosphonate
Sodium Hydride (NaH)Dimethylformamide (DMF)0 °C to Room Temp.Diethyl (propa-1,3-dien-1-yl)phosphonate

Transition Metal-Catalyzed Transformations

The presence of a reactive carbon-bromine bond makes this compound an excellent substrate for a variety of transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

This compound is a versatile building block in palladium-catalyzed cross-coupling reactions, where the bromine atom is substituted.

Suzuki-Miyaura Coupling: This reaction couples the alkenyl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. It is a powerful method for forming new sp²-sp² carbon-carbon bonds. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. researchgate.netncl.ac.uk This makes it a valuable tool for synthesizing complex phosphonate derivatives.

Sonogashira Coupling: This reaction involves the coupling of the substrate with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of an amine base, which also serves as the solvent in many cases. wikipedia.org This method provides a direct route to enynylphosphonates, which are valuable synthetic intermediates.

Heck Reaction: In a Heck-type reaction, the alkenyl bromide can be coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction forms a new carbon-carbon bond at the site of the bromine atom and typically results in the formation of a more complex dienylphosphonate structure with high stereoselectivity. organic-chemistry.org

Table 3: Overview of Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemBaseProduct Class
Suzuki-MiyauraAr-B(OH)₂ or Vinyl-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, K₃PO₄Aryl/Vinyl-substituted Alkenylphosphonates
SonogashiraR-C≡CHPd(PPh₃)₄ / CuITriethylamine (Et₃N), DiisopropylamineEnynylphosphonates
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Substituted Dienylphosphonates

Cyclization Reactions and Annulation Strategies

This compound can be employed in the construction of cyclic and polycyclic systems through intramolecular cyclization and annulation strategies. beilstein-journals.orgnih.gov These processes often involve an initial cross-coupling reaction to introduce a tethered reactive group, followed by a subsequent ring-closing event. For instance, an intramolecular Heck reaction can be utilized if the coupled partner contains a suitably positioned double bond.

Annulation strategies may involve a sequence of reactions where the phosphonate acts as a linchpin. For example, a nucleophilic substitution at the allylic bromide followed by a ring-closing metathesis or a Diels-Alder reaction on the resulting diene can lead to the formation of complex carbocyclic or heterocyclic phosphonates.

Table 4: Hypothetical Annulation Strategy via Suzuki Coupling and Intramolecular Heck Reaction
StepReaction TypeReagentsIntermediate/Product
1Suzuki Coupling2-Vinylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃Diethyl (3-(2-vinylphenyl)prop-1-(E)-enyl)phosphonate
2Intramolecular Heck ReactionPd(OAc)₂, P(o-tol)₃, Ag₂CO₃Cyclic phosphonate (dihydronaphthalene derivative)

Allylation of Allylic Phosphonatesresearchgate.net

The carbon-bromine bond in this compound is at an allylic position, making it highly susceptible to nucleophilic substitution (Sɴ2 or Sɴ2') reactions. This reactivity allows the compound to act as an electrophile for the "allylation" of a wide range of nucleophiles. The bromine atom serves as an effective leaving group, facilitating the introduction of diverse functional groups at the C3 position. vulcanchem.com

This transformation is a direct method for C-C, C-N, C-O, and C-S bond formation. Soft nucleophiles, such as organocuprates or stabilized carbanions (e.g., from malonic esters), are particularly effective for carbon-carbon bond formation. Other nucleophiles like amines, thiols, and alkoxides can also readily displace the bromide.

Table 5: Nucleophilic Substitution (Allylation) Reactions
NucleophileReagent ExampleProduct Type
Carbon NucleophileLithium diphenylcuprate (Ph₂CuLi)C3-phenylated alkenylphosphonate
Nitrogen NucleophilePiperidineC3-amino substituted alkenylphosphonate
Oxygen NucleophileSodium phenoxide (NaOPh)C3-phenoxy substituted alkenylphosphonate
Sulfur NucleophileSodium thiophenoxide (NaSPh)C3-phenylthio substituted alkenylphosphonate

Rearrangement Processes and Isomerization Dynamics

The structural framework of this compound allows for several potential rearrangement and isomerization processes. The most straightforward is the geometric isomerization of the carbon-carbon double bond.

The thermodynamically stable (E)-isomer can be converted to the less stable (Z)-isomer under specific conditions, most notably through photochemical methods. researchgate.netmdpi.comnih.gov This process typically involves irradiation with light in the presence of a photosensitizer. The sensitizer (B1316253) absorbs light, transfers the energy to the alkene, and facilitates rotation around the C=C bond, leading to a photostationary state mixture of (E) and (Z) isomers. researchgate.net

While allylic rearrangements are theoretically possible, particularly during nucleophilic substitution reactions (Sɴ2' mechanism), the primary reactivity observed for this substrate is direct substitution at the carbon bearing the bromine. Other complex skeletal rearrangements, such as sigmatropic shifts, are also conceivable under thermal or catalytic conditions, although they are less common for this specific structure compared to other specialized phosphonate systems. rsc.orgrsc.org

Table 6: Potential Isomerization Processes
ProcessConditionsDescription
Geometric (E/Z) IsomerizationPhotochemical (e.g., UV/Vis light, photosensitizer like benzophenone)Conversion of the (E)-alkene to the (Z)-alkene.
Allylic RearrangementCertain nucleophilic substitution conditionsPotential migration of the double bond coupled with nucleophilic attack at the terminal vinyl carbon (Sɴ2' pathway).

Mechanistic Investigations of Reactions Involving Diethyl 3 Bromoprop 1 E Enyl Phosphonate

Elucidation of Tandem Reaction Pathways

Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to synthesizing complex molecules in a single operation, avoiding the isolation of intermediates. DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a key substrate in several such tandem processes.

A notable application of this compound is in the one-pot synthesis of nitrogen bridgehead heterocycles, such as indolizine (B1195054), pyrido[1,2-a]benzimidazole (B3050246), and pyrazolo[1,5-a]pyridine (B1195680) phosphonates. clockss.org This reaction proceeds through a novel tandem process involving four key steps when reacting with nitrogen-containing five-membered heterocyclic aldehydes. clockss.org

The proposed mechanism is as follows:

SN2 Reaction: The reaction is initiated by an intermolecular SN2 reaction between the nitrogen-containing heterocyclic aldehyde (e.g., pyrrole-2-carbaldehyde) and this compound. This forms an intermediate phosphonium (B103445) salt. clockss.org Allylic halides like the starting material are excellent electrophiles for SN2 reactions due to the stabilization of the transition state through hyperconjugation with the adjacent π-system. libretexts.org

Deprotonation and Electron Flow: In the presence of a base, such as potassium carbonate, the intermediate is deprotonated. This is followed by a series of electron flow, leading to the formation of a new intermediate. clockss.org

Nucleophilic Addition: An intramolecular nucleophilic addition then occurs, where a carbanion attacks the carbonyl group of the aldehyde. clockss.org

Elimination of Water: The final step involves the elimination of a water molecule to yield the aromatic nitrogen bridgehead heterocycle. clockss.org

The reaction conditions are typically optimized using potassium carbonate as the base and dimethylformamide (DMF) as the solvent. clockss.orgsemanticscholar.org

Table 1: Optimization of Reaction Conditions for the Synthesis of Indolizine Phosphonates clockss.orgsemanticscholar.org

EntryBaseSolventTemperature (°C)Yield (%)
1K2CO3DMF4085
2Na2CO3DMF4078
3Cs2CO3DMF4082
4K2CO3CH3CN4065
5K2CO3THF4050

This compound serves as a precursor for the synthesis of γ-amino-α,β-unsaturated phosphonates through a substitution-elimination sequence with primary amines. vulcanchem.com This transformation is a valuable method for introducing an amino group into the phosphonate (B1237965) structure.

The proposed mechanism involves two main steps:

Nucleophilic Substitution (SN2): The primary amine acts as a nucleophile and attacks the carbon atom bearing the bromine atom in an SN2 fashion. This results in the displacement of the bromide ion and the formation of a γ-amino phosphonate intermediate. The bromine atom in the allylic position makes it a good leaving group, facilitating this substitution.

Elimination: While a direct substitution is the primary pathway to the desired product, in related systems involving dibromophosphonates, a subsequent base-induced elimination of a beta-bromine atom can occur to form the unsaturated product. umich.eduresearchgate.net In the case of this compound, the initial substitution product is already an unsaturated phosphonate. Further elimination is not necessary to generate the α,β-unsaturation, which is already present in the starting material.

Kinetics and Thermodynamics of Key Transformational Steps

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the literature. However, general principles governing the kinetics of SN2 reactions of allylic halides can be applied. The SN2 reaction of allylic halides is known to be faster than that of their saturated counterparts. This is attributed to the stabilization of the transition state through overlap of the p-orbitals of the reacting carbon with the π-system of the double bond. libretexts.org

Computational Chemistry and Molecular Modeling for Reaction Pathway Prediction

Such models can provide insights into the activation energies of each step, helping to identify the rate-determining step and predict the stereochemical outcome of the reaction. For example, modeling of the SN2 transition state would likely show the characteristic trigonal bipyramidal geometry with the nucleophile and the leaving group in apical positions. masterorganicchemistry.com Computational studies on similar systems have been used to understand the transition state structures in reactions of phosphonate esters. nih.gov

Spectroscopic and Spectrometric Studies of Reaction Intermediates

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. For the reactions of this compound, spectroscopic and spectrometric techniques can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is a particularly valuable tool for monitoring the progress of reactions involving phosphonates. rsc.orgacs.orgjeol.com The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, allowing for the identification of the starting material, intermediates, and the final product. For instance, the formation of the initial phosphonium salt intermediate in the synthesis of nitrogen bridgehead heterocycles would be expected to result in a significant downfield shift in the 31P NMR spectrum. acs.org 1H and 13C NMR can also provide structural information about the intermediates. jeol.com

Mass Spectrometry (MS): Mass spectrometry can be used to detect the molecular ions of intermediates and products, providing information about their molecular weights and fragmentation patterns. This can be particularly useful for confirming the structures of transient species in the reaction mixture.

While detailed spectroscopic studies of the reaction intermediates for this specific compound are not widely published, the techniques mentioned are standard for such mechanistic investigations.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and catalyst can have a profound impact on the mechanism and outcome of a reaction.

Solvent Effects: In the one-pot synthesis of nitrogen bridgehead heterocycles, polar aprotic solvents like DMF are preferred. clockss.orgsemanticscholar.org Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and more reactive. semanticscholar.org In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.

Catalyst Effects: The synthesis of nitrogen bridgehead heterocycles from this compound is typically base-catalyzed, with potassium carbonate being an effective choice. clockss.org The base plays a crucial role in the deprotonation step of the tandem mechanism, which is essential for the subsequent intramolecular cyclization. The choice of base can influence the reaction rate and yield. In other reactions involving phosphonates, various Lewis acids or transition metal catalysts can be employed to promote different reaction pathways. frontiersin.org

Strategic Applications of Diethyl 3 Bromoprop 1 E Enyl Phosphonate in Complex Molecule Synthesis

Synthesis of Nitrogen Bridgehead Heterocycles with Phosphonate (B1237965) Moieties

A significant application of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE lies in the efficient, one-pot synthesis of nitrogen bridgehead heterocycles containing a phosphonate group. This method provides a convergent and atom-economical approach to constructing complex fused ring systems that are of interest in medicinal chemistry and materials science. The reaction proceeds via a novel tandem process involving an initial SN2 reaction, followed by deprotonation, intramolecular cyclization, and subsequent dehydration. ed.ac.uk

Scope and Limitations with Various Heterocyclic Aldehyde Substrates

The success of this synthetic strategy is highly dependent on the nature of the heterocyclic aldehyde substrate. The reaction has been shown to be effective with a variety of five-membered nitrogen-containing heterocyclic aldehydes. ed.ac.uk

The scope of the reaction is broad, accommodating various substituents on the heterocyclic aldehyde. For instance, electron-donating and electron-withdrawing groups on the pyrrole, benzimidazole, and pyrazole (B372694) rings are generally well-tolerated, leading to the desired products in moderate to good yields. However, the reaction yields can be influenced by the electronic and steric properties of the substituents. Aldehydes with strong electron-withdrawing groups may exhibit altered reactivity, and sterically hindered aldehydes may lead to lower yields or require longer reaction times.

A limitation of this method is its primary focus on five-membered heterocyclic aldehydes. The applicability to six-membered or larger heterocyclic systems has not been extensively explored and may present challenges due to differences in ring strain and electronics. Further research is needed to fully delineate the substrate scope and to overcome potential limitations with more complex or sterically demanding heterocyclic aldehydes.

Formation of Indolizine (B1195054), Pyrido[1,2-a]benzimidazole (B3050246), and Pyrazolo[1,5-a]pyridine (B1195680) Derivatives

The reaction of this compound with specific heterocyclic aldehydes provides direct access to a range of important nitrogen bridgehead heterocycles. ed.ac.uk

Indolizine Derivatives: When pyrrole-2-carbaldehyde or its substituted analogs are used as the starting material, the reaction affords indolizine derivatives bearing a phosphonate group at the 1-position. These compounds are valuable scaffolds in medicinal chemistry. ed.ac.uk

Pyrido[1,2-a]benzimidazole Derivatives: The use of benzimidazole-2-carbaldehyde as the substrate leads to the formation of pyrido[1,2-a]benzimidazole derivatives. This class of compounds is known for its diverse biological activities. ed.ac.uk

Pyrazolo[1,5-a]pyridine Derivatives: Similarly, the reaction with pyrazole-3-carbaldehyde or pyrazole-4-carbaldehyde yields pyrazolo[1,5-a]pyridine derivatives, which are another important class of heterocyclic compounds. ed.ac.uk

The following table summarizes the synthesis of these nitrogen bridgehead heterocycles from various heterocyclic aldehydes and this compound. ed.ac.uk

Heterocyclic AldehydeProductYield (%)
Pyrrole-2-carbaldehydeDiethyl indolizin-1-ylphosphonate75
4-Propionyl-1H-pyrrole-2-carbaldehydeDiethyl (7-propionylindolizin-1-yl)phosphonate82
1H-Benzimidazole-2-carbaldehydeDiethyl pyrido[1,2-a]benzimidazol-4-ylphosphonate68
1-Methyl-1H-benzimidazole-2-carbaldehydeDiethyl (1-methylpyrido[1,2-a]benzimidazol-4-yl)phosphonate71
1H-Pyrazole-4-carbaldehydeDiethyl pyrazolo[1,5-a]pyridin-3-ylphosphonate65

Preparation of Functionalized γ-Amino-α,β-unsaturated Phosphonates

This compound serves as a key precursor for the synthesis of functionalized γ-amino-α,β-unsaturated phosphonates. These compounds are of significant interest due to their potential biological activities, acting as mimics of natural amino acids and peptides. researchgate.net The synthesis is typically achieved through a substitution-elimination sequence involving the reaction of the bromophosphonate with primary or secondary amines.

One-Step and Two-Step Procedures for Amine Incorporation

The incorporation of the amino group to form γ-amino-α,β-unsaturated phosphonates can be accomplished through either a one-step or a two-step procedure, with the choice of method often depending on the nature of the amine. researchgate.net

In the one-step procedure , this compound is reacted directly with an excess of a primary or secondary amine. This approach is generally effective for less hindered and more nucleophilic amines. The reaction proceeds through an initial nucleophilic substitution of the bromide, followed by an in-situ elimination to yield the desired unsaturated product.

Synthesis of Biologically Relevant Aminovinylphosphonates

The methodologies described above provide access to a variety of aminovinylphosphonates with potential biological relevance. For instance, the incorporation of amino acid esters or other biologically active amine fragments can lead to novel compounds with potential applications as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The phosphonate moiety can act as a stable phosphate (B84403) mimic, enhancing the biological lifetime of the molecule. While specific examples directly utilizing this compound for a wide range of biologically active aminovinylphosphonates are not extensively documented in readily available literature, the synthetic utility of this precursor is evident.

Construction of Multi-Functionalized Organic Scaffolds

The reactivity of this compound makes it a valuable tool for the construction of multi-functionalized organic scaffolds, particularly through multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, offering significant advantages in terms of efficiency and diversity. ed.ac.uk

While the direct application of this compound in a wide array of documented MCRs is an area of ongoing research, its potential is clear. The vinyl bromide can participate in cross-coupling reactions, while the phosphonate can be involved in Horner-Wadsworth-Emmons type reactions. This dual reactivity allows for the sequential or one-pot introduction of different molecular fragments, leading to the creation of diverse and complex molecular libraries. The ability to generate such scaffolds is of high importance in drug discovery and materials science, where the exploration of novel chemical space is crucial for identifying new leads and materials with desired properties.

Synthesis of 3-Phosphorylated 1,5-Hexadienes

While direct experimental data for the use of this compound in the synthesis of 3-phosphorylated 1,5-hexadienes is not extensively documented, a plausible synthetic route can be inferred from established reactions of similar allylic phosphonates. The α-regioselective allylation of allylic phosphonates is a known method for preparing 3-(diethylphosphono) substituted 1,5-hexadienes. This transformation is typically achieved through the reaction of the lithiated phosphonate carbanion with an allyl halide.

In a potential synthetic scheme, this compound could serve as an electrophile in a coupling reaction with a suitable nucleophile, such as allylmagnesium bromide. This reaction would proceed via nucleophilic substitution at the carbon atom bearing the bromine, leading to the formation of the 1,5-hexadiene (B165246) skeleton with a phosphonate group at the 3-position.

Table 1: Potential Reactants for the Synthesis of a 3-Phosphorylated 1,5-Hexadiene

Reactant 1 (Electrophile)Reactant 2 (Nucleophile)Potential Product
This compoundAllylmagnesium bromideDiethyl (hexa-1,5-dien-3-yl)phosphonate

Precursors for Cyclic Hydroxamic Acids

Integration into Materials Science and Supramolecular Chemistry

The unique structural features of this compound, particularly the vinylphosphonate (B8674324) group, suggest its potential for integration into various materials, leveraging the strong interaction between phosphonate moieties and metal oxide surfaces.

Reactant for Organosoluble Zirconium Phosphonate Nanocomposites

Zirconium phosphonate (ZrP) materials are known for their layered structures and have been explored for various applications, including the creation of nanocomposites. The synthesis of these materials typically involves the reaction of a phosphonic acid with a zirconium salt. Vinylphosphonates can be incorporated into these structures to introduce organic functionality. For instance, copolymers of vinylphosphonic acid and zirconium vinylphosphonate have been synthesized to create amorphous, transparent, and water-stable membranes. researchgate.net

While direct synthesis of organosoluble zirconium phosphonate nanocomposites using this compound is not explicitly detailed in the reviewed literature, its vinylphosphonate structure makes it a candidate for such applications. The "E"-configuration of the double bond and the presence of the bromo- functional group could be exploited to create tailored nanocomposite materials with specific properties.

Application in Hybrid Assemblies with Inorganic Nanoparticles (e.g., Titanium Dioxide)

The phosphonate group is known to strongly bind to the surface of metal oxides like titanium dioxide (TiO2), making phosphonate-containing molecules excellent candidates for surface functionalization and the creation of organic-inorganic hybrid materials. The synthesis of mesoporous TiO2-phosphonate hybrid materials has been achieved through nonhydrolytic sol-gel methods, where diethyl octylphosphonate was reacted with a titanium alkoxide. beilstein-journals.org This process results in crystalline anatase nanoparticles grafted with phosphonate groups via Ti-O-P bonds. beilstein-journals.org

Although no specific studies detailing the use of this compound for this purpose were identified, its vinylphosphonate moiety suggests its potential as a surface modifier for TiO2 nanoparticles. The vinyl group could serve as a point for further polymerization or functionalization, leading to the development of advanced hybrid materials.

Development of pH-Responsive Cyclopolymers

Poly(vinylphosphonic acid) is known to exhibit pH-responsive behavior. Hydrogels based on poly(vinylphosphonates) have been developed that show tunable swelling ratios and pH-sensitivity, making them promising for applications such as 3D-printed, pH-responsive actuators. digitellinc.com The pH-responsiveness arises from the deprotonation of the phosphonic acid groups at higher pH, leading to electrostatic repulsion and swelling of the polymer network.

While the direct use of this compound in the synthesis of pH-responsive cyclopolymers has not been specifically reported, it is a derivative of vinylphosphonate. Through polymerization of the vinyl group and subsequent hydrolysis of the diethyl ester to the phosphonic acid, polymers with pH-responsive characteristics could potentially be created.

Role in Catalysis and Catalyst Development

Phosphonates and their derivatives are recognized for their broad applications, including their use as ligands in metal-catalyzed processes and as redox catalysts. nsf.gov The development of enantioselective strategies for the synthesis of phosphonates has been a subject of interest, with methods like photoredox and nickel catalysis being employed for the alkyl arylation of vinyl phosphonates. nsf.gov

The specific catalytic applications or the role of this compound in catalyst development are not extensively detailed in the surveyed literature. However, as a functionalized vinylphosphonate, it has the potential to be used in the synthesis of more complex phosphonate-containing molecules that could act as ligands for catalytic systems or as organocatalysts themselves. The presence of both a vinyl group and a bromo- substituent provides multiple sites for chemical modification to tailor its properties for specific catalytic applications.

Reactant for Homogenization of Supported Catalysts

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industry due to their ease of separation and recyclability. However, they can suffer from lower activity and selectivity compared to their homogeneous counterparts. A key challenge is the non-uniformity of active sites on the support surface. This compound can be employed to address this issue by functionalizing the surface of the support material, leading to a more uniform and "homogenized" catalytic environment.

The process involves grafting molecules like vinylphosphonates onto the surface of a support material, such as nanoparticles or polymers. researchgate.netnih.gov This creates a well-defined organic layer that can shield the catalytic nanoparticles, prevent their aggregation, and provide a consistent chemical environment for catalytic reactions. This approach bridges the gap between heterogeneous and homogeneous catalysis, aiming to combine the high efficiency of homogeneous systems with the practical advantages of heterogeneous ones. tezu.ernet.in

Support MaterialFunctionalization StrategyEffect on Catalysis
Magnetite (Fe₃O₄) NanoparticlesCoating with poly(vinylphosphonates) during synthesis. researchgate.netEnhances stability in aqueous suspensions and provides functional handles for further modification. researchgate.net
Zinc Oxide (ZnO)Used as a support for copper nanoparticles in vinylphosphonate synthesis. researchgate.netThe support plays an active role in the catalytic cycle, likely activating the P-H bond. researchgate.net
Vinyl PolymersIncorporation of silver nanoparticles into a crosslinked vinyl polymer matrix. nih.govImproves catalyst stability, prevents nanoparticle aggregation, and allows for catalyst reuse over multiple cycles. nih.gov

Ligand Precursors for Transition Metal Catalysis

The development of novel ligands is central to advancing transition metal catalysis. Ligands coordinate to the metal center, modulating its electronic and steric properties, which in turn dictates the catalyst's activity, selectivity, and stability. This compound is an excellent precursor for a class of ligands known as phosphine-phosphonates or other bidentate [P,O] ligands. rsc.orgnih.gov

The molecule's structure allows for sequential or one-pot transformations to generate more complex ligand architectures.

Phosphonate Group : The diethyl phosphonate moiety (a P=O group) can act as a hemilabile, anionic oxygen donor in a [P,O] chelating ligand framework. rsc.org This coordination can stabilize the metal center and influence the reaction pathway.

Vinyl Bromide Group : This functional group is highly versatile. It can participate in various cross-coupling reactions, such as Heck or Suzuki couplings, to introduce aryl or other organic fragments. core.ac.uk It can also be converted into a phosphine (B1218219) group through nucleophilic substitution with a phosphide (B1233454) anion, creating powerful bidentate phosphine-phosphonate ligands. nih.gov

These resulting ligands, which combine a "hard" oxygen donor (from the phosphonate) and a "soft" phosphorus donor (from a phosphine), have shown significant promise in catalysis. For instance, palladium complexes bearing anionic [P,O] ligands have been investigated for ethylene (B1197577) polymerization and copolymerization with polar monomers. acs.org The unique electronic properties imparted by the phosphonate group can enhance catalyst tolerance to functional groups and even allow reactions to be performed in aqueous solutions. ichem.md

Transition MetalDerived Ligand TypeCatalytic Application
Palladium (Pd)Anionic [P,O] chelating phosphine-phosphonate ligands. rsc.orgnih.govichem.mdEthylene polymerization, copolymerization with polar monomers, cross-coupling reactions. acs.orgorganic-chemistry.org
Nickel (Ni)Anionic [P,O] chelating ligands. rsc.orgOlefin oligomerization (e.g., Shell Higher Olefin Process). rsc.org
Copper (Cu)Phosphonate-containing ligands for nanoparticle stabilization. researchgate.netHydrophosphorylation of alkynes. researchgate.netsciforum.net

Q & A

Q. What are the recommended methods for synthesizing diethyl(3-bromoprop-1-(E)-enyl)phosphonate?

The compound can be synthesized via a Michaelis-Arbuzov reaction using diethyl phosphonate and a brominated alkene precursor. For example, reacting diethyl phosphonate with 3-bromo-1-propyne under controlled conditions (e.g., dry toluene, inert atmosphere) may yield the target compound. Key steps include maintaining anhydrous conditions to prevent hydrolysis and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification typically involves column chromatography or distillation .

Q. How should researchers characterize this compound?

Characterization requires a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm the E-configuration of the double bond (coupling constant J ≈ 12–16 Hz for trans isomers) and the presence of bromine via splitting patterns.
  • IR Spectroscopy : Identify P=O stretching (1250–1300 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What are the critical storage and handling protocols for this compound?

Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent degradation via moisture or light exposure. Use PPE (gloves, goggles) due to its irritant properties. Monitor for decomposition by checking for color changes or precipitate formation during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields may stem from variations in reaction conditions (e.g., solvent purity, temperature gradients). To address this:

  • Optimize stoichiometry of diethyl phosphonate and bromoalkene precursors.
  • Use anhydrous solvents and rigorously exclude oxygen/moisture.
  • Employ real-time monitoring (e.g., in situ FTIR) to track intermediate formation.
  • Compare results with literature protocols that report high reproducibility, such as those using Schlenk-line techniques .

Q. What mechanistic insights explain the regioselectivity of E-configuration formation?

The E-selectivity arises from steric and electronic factors during the elimination step in synthesis. The bulky diethyl phosphonate group favors a trans arrangement to minimize steric hindrance. Orbital interactions (e.g., hyperconjugation between the phosphorus lone pair and the alkene π-system) further stabilize the E-isomer. Computational studies (DFT) can model transition states to validate this .

Q. How can this compound be incorporated into flame-retardant polymers?

this compound can serve as a co-monomer in radical polymerization with acrylates or styrenes. Key steps include:

  • Initiating copolymerization with AIBN (azobisisobutyronitrile) at 60–80°C.
  • Analyzing flame retardancy via thermogravimetric analysis (TGA) and limiting oxygen index (LOI) tests.
  • Correlating phosphorus/bromine content (via EDX or ICP-MS) with thermal stability .

Q. What computational tools are suitable for predicting its reactivity in cross-coupling reactions?

Density Functional Theory (DFT) can model its behavior in Suzuki or Heck couplings. Focus on:

  • Electron density maps to identify nucleophilic/electrophilic sites.
  • Transition-state energy barriers for bromine displacement.
  • Simulated NMR shifts (e.g., using Gaussian or ORCA) to cross-validate experimental data .

Data Contradiction Analysis

Q. Why do some studies report conflicting spectroscopic data for this compound?

Variations in NMR shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or impurities. To mitigate:

  • Standardize solvent systems and reference compounds.
  • Use high-field NMR (≥400 MHz) for precise splitting pattern resolution.
  • Cross-check with X-ray crystallography if crystalline derivatives are available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.